molecular formula C9H9FO3 B7815565 Methyl[(3-fluorophenyl)oxy]acetate

Methyl[(3-fluorophenyl)oxy]acetate

Cat. No.: B7815565
M. Wt: 184.16 g/mol
InChI Key: UCYQQYDBQPNSRI-UHFFFAOYSA-N
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Description

Methyl[(3-fluorophenyl)oxy]acetate is an organic compound with the molecular formula C₉H₉FO₃ (calculated molecular weight: 184.16 g/mol). Structurally, it consists of a methyl ester of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position. This compound is part of a broader class of aryloxy acetates, which are widely explored in medicinal chemistry and material science due to their tunable electronic and steric properties. The fluorine substituent enhances metabolic stability and influences reactivity, making it a valuable moiety in drug design .

Properties

IUPAC Name

methyl 2-(3-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYQQYDBQPNSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of Methyl[(3-fluorophenyl)oxy]acetate, highlighting differences in substituents, molecular weight, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Feature(s) Source
This compound Not available C₉H₉FO₃ 184.16 3-fluorophenoxy Phenoxyacetic acid methyl ester Target
Methyl 3-fluorophenylacetate 64123-77-9 C₉H₉FO₂ 168.16 3-fluorophenyl Phenylacetic acid methyl ester (direct C-linkage)
3-Fluorophenyl acetate Not available C₈H₇FO₂ 154.14 3-fluorophenol ester Acetic acid ester of 3-fluorophenol
Methyl 2-[(6-chloro-3-pyridyl)oxy]acetate 928118-49-4 C₈H₇ClNO₃ 201.61 6-chloro-3-pyridyloxy Pyridyloxy substitution; potential CNS activity
Methyl [(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]acetate Not available C₁₁H₁₂O₅ 224.21 Benzodioxin-5-yloxy Benzodioxin ring enhances lipophilicity
Key Observations:
  • Substituent Position and Linkage: Unlike Methyl 3-fluorophenylacetate (phenylacetic acid derivative), the target compound has a phenoxy group (-O-C₆H₄F) attached to the acetate, altering electronic and steric properties.
  • Hydrolysis Reactivity: 3-Fluorophenyl acetate (pKa of phenol leaving group = 9.28) undergoes faster enzymatic hydrolysis compared to phenyl acetate (pKa = 10) due to fluorine’s electron-withdrawing effect .
  • Biological Relevance : Pyridyloxy and benzodioxin analogs (e.g., –20) are often used in CNS drugs or agrochemicals due to their enhanced bioavailability and target affinity.

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